

# Application Note: Comprehensive Characterization of 4-(Difluoromethyl)oxolan-3-amine

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## Compound of Interest

Compound Name: 4-(Difluoromethyl)oxolan-3-amine

Cat. No.: B13647219

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## Introduction

**4-(Difluoromethyl)oxolan-3-amine** is a novel heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The presence of a difluoromethyl group and a chiral center necessitates a robust and multi-faceted analytical approach to ensure its identity, purity, and stereochemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this molecule. The protocols outlined herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure trustworthy and reproducible results.

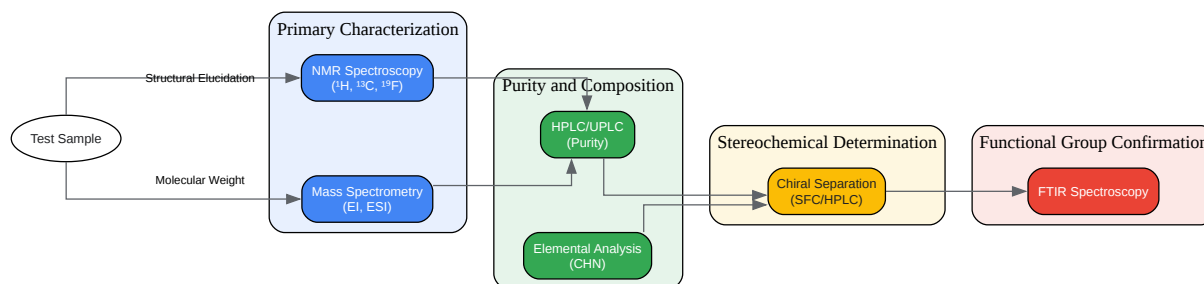
## Structural and Physicochemical Properties

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.

Property	Predicted Value/Information	Significance for Analysis
Molecular Formula	C <sub>5</sub> H <sub>9</sub> F <sub>2</sub> NO	Guides elemental analysis and exact mass determination.
Molecular Weight	137.13 g/mol	Essential for mass spectrometry.
Structure	A tetrahydrofuran ring with an amine group at position 3 and a difluoromethyl group at position 4.	The functional groups (amine, ether, difluoromethyl) will have characteristic spectroscopic signatures.
Chirality	Contains at least one stereocenter at C3 and C4, leading to the possibility of enantiomers and diastereomers.	Chiral separation techniques are mandatory for stereochemical purity assessment.
pKa (predicted)	~8.5-9.5 (for the amine)	Influences choice of mobile phase pH in chromatography and sample preparation.

## Analytical Workflow for Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization of **4-(Difluoromethyl)oxolan-3-amine**. The following workflow provides a logical sequence of analyses.



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Figure 1: Recommended analytical workflow for the comprehensive characterization of **4-(Difluoromethyl)oxolan-3-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for the structural elucidation of organic molecules.[1][2] For **4-(Difluoromethyl)oxolan-3-amine**, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR will provide a detailed picture of the molecular structure.

### Protocol: $^1\text{H}$ , $^{13}\text{C}$ , and $^{19}\text{F}$ NMR Analysis

- Sample Preparation:
  - Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$  with pH adjustment). The choice of solvent will depend on the sample's solubility.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS) for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, for chemical shift referencing.[2] For  $^{19}\text{F}$  NMR, an external or internal standard like hexafluorobenzene can be used.[3]

- Instrument Parameters (Example for a 500 MHz Spectrometer):
  - $^1\text{H}$  NMR:
    - Pulse Program: Standard single pulse (zg30).
    - Spectral Width: 12-16 ppm.
    - Acquisition Time: 2-3 seconds.
    - Relaxation Delay: 1-5 seconds.
    - Number of Scans: 8-16.
  - $^{13}\text{C}$  NMR:
    - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
    - Spectral Width: 200-240 ppm.
    - Acquisition Time: 1-2 seconds.
    - Relaxation Delay: 2-5 seconds.
    - Number of Scans: 1024-4096 (or more, depending on concentration).
  - $^{19}\text{F}$  NMR:
    - Pulse Program: Standard single pulse.
    - Spectral Width: -50 to -250 ppm.
    - Acquisition Time: 1-2 seconds.
    - Relaxation Delay: 1-5 seconds.
    - Number of Scans: 16-64.  $^{19}\text{F}$  NMR is a sensitive technique that can rapidly provide information on fluorinated byproducts.<sup>[4][5]</sup>

- Data Processing and Interpretation:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, coupling constants (J-values), and splitting patterns to assign the signals to the respective nuclei in the molecule.[\[6\]](#)

## Expected Spectral Features

Nucleus	Expected Chemical Shift (ppm)	Expected Multiplicity	Key Information
$^1\text{H}$	5.8 - 6.5	Triplet (t)	-CHF <sub>2</sub> proton, coupled to two fluorine atoms.
3.5 - 4.5	Multiplets (m)	Protons on the oxolane ring adjacent to the oxygen and nitrogen.	
2.5 - 3.5	Multiplets (m)	Protons on the oxolane ring.	
1.5 - 2.5	Broad singlet (br s)	-NH <sub>2</sub> protons (exchangeable with D <sub>2</sub> O).	
$^{13}\text{C}$	110 - 120	Triplet (t)	-CHF <sub>2</sub> carbon, coupled to two fluorine atoms.
60 - 80	Singlets (s)	Carbons in the oxolane ring bonded to oxygen.	
40 - 60	Singlets (s)	Carbons in the oxolane ring.	
$^{19}\text{F}$	-110 to -140	Doublet of triplets (dt) or more complex	-CHF <sub>2</sub> fluorine atoms, coupled to the geminal proton and vicinal protons on the ring.

## Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.<sup>[7]</sup>

## Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation and Parameters (Example for ESI-QTOF):
  - Ionization Mode: Electrospray Ionization (ESI), positive mode, is recommended to protonate the amine group.
  - Mass Analyzer: Quadrupole-Time of Flight (QTOF) for high-resolution and accurate mass measurements.
  - Capillary Voltage: 3-4 kV.
  - Drying Gas Flow and Temperature: Optimize based on the instrument (e.g., 8-12 L/min at 200-300 °C).
  - Mass Range: m/z 50-500.
- Data Interpretation:
  - The primary ion of interest will be the protonated molecule  $[M+H]^+$ . The accurate mass measurement should be within 5 ppm of the theoretical mass.
  - Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for such molecules may include loss of the amine group, cleavage of the tetrahydrofuran ring, and loss of HF. The mass spectra of fluorocarbons can be very different from their hydrocarbon analogs.<sup>[7]</sup>

## Chromatographic Analysis

Chromatography is essential for assessing the purity of the compound and for separating stereoisomers.

## Protocol: Purity Determination by HPLC/UPLC

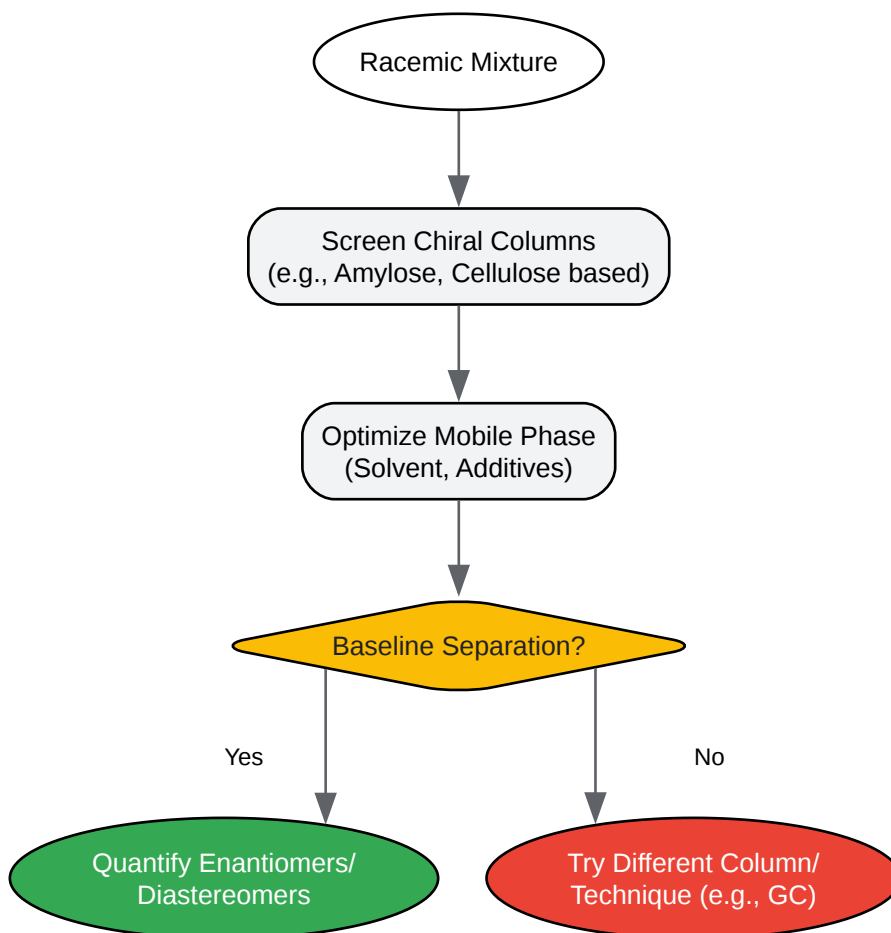
- Instrumentation and Column:
  - A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.
  - Column: A C18 reversed-phase column is a good starting point (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m particle size).
- Mobile Phase and Gradient:
  - Mobile Phase A: 0.1% Formic acid in water.
  - Mobile Phase B: 0.1% Formic acid in acetonitrile.
  - A gradient elution is recommended to ensure the separation of any potential impurities. For example, start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
- Detection:
  - UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.
- Data Analysis:
  - The purity of the sample is determined by the area percentage of the main peak.

## Protocol: Chiral Separation

Given the presence of stereocenters, chiral separation is critical.<sup>[8][9]</sup> Supercritical Fluid Chromatography (SFC) or HPLC with a chiral stationary phase (CSP) are the methods of choice.<sup>[10]</sup>

- Instrumentation and Column:
  - SFC or HPLC system.

- Chiral Column: A polysaccharide-based CSP (e.g., amylose or cellulose-based) is often effective for separating a wide range of chiral compounds.[8][10]
- Mobile Phase (SFC example):
  - Mobile Phase A: Supercritical CO<sub>2</sub>.
  - Mobile Phase B (modifier): Methanol or ethanol, often with a small amount of an additive like diethylamine to improve peak shape for basic compounds.
- Method Development:
  - Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers/diastereomers.[8]



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Figure 2: Decision workflow for developing a chiral separation method.

## Elemental Analysis

Elemental analysis provides the empirical formula of the compound by determining the percentage of carbon, hydrogen, and nitrogen.

### Protocol: CHN Analysis

- Instrumentation:
  - A calibrated CHN elemental analyzer.
- Sample Preparation:
  - Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.
- Analysis:
  - The sample is combusted at high temperature, and the resulting gases (CO<sub>2</sub>, H<sub>2</sub>O, N<sub>2</sub>) are separated and quantified. For halogenated compounds, the analyzer must be equipped with appropriate scrubbers.[\[11\]](#)
- Data Interpretation:
  - The experimental percentages of C, H, and N should be within  $\pm 0.4\%$  of the theoretical values for the molecular formula C<sub>5</sub>H<sub>9</sub>F<sub>2</sub>NO.

Element	Theoretical %
C	43.79
H	6.61
N	10.21

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.<sup>[12][13]</sup>

## Protocol: FTIR Analysis

- Instrumentation:
  - An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.<sup>[12]</sup>
- Sample Preparation:
  - Place a small amount of the liquid or solid sample directly on the ATR crystal.
- Data Acquisition:
  - Collect the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## Expected Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
3400 - 3200	N-H stretch	Primary amine (-NH <sub>2</sub> )
2960 - 2850	C-H stretch	Aliphatic C-H
1650 - 1580	N-H bend	Primary amine (-NH <sub>2</sub> )
1150 - 1050	C-O stretch	Ether (oxolane ring)
1100 - 1000	C-F stretch	Difluoromethyl (-CHF <sub>2</sub> )

## Conclusion

The analytical methods described in this application note provide a comprehensive framework for the complete characterization of **4-(Difluoromethyl)oxolan-3-amine**. By employing a combination of NMR spectroscopy, mass spectrometry, chromatography, elemental analysis, and FTIR, researchers can confidently determine the structure, purity, and stereochemistry of this novel compound, ensuring data integrity for subsequent research and development activities.

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